molecular formula C13H13BrN2O2 B4859097 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B4859097
M. Wt: 309.16 g/mol
InChI Key: PPPFKCKBQTWJPB-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a specialty chemical building block designed for medicinal chemistry and drug discovery research. This compound features the quinazoline-2,4(1H,3H)-dione scaffold, a nitrogen-containing heterocycle recognized as a privileged structure in the development of biologically active molecules . The structure incorporates a 6-bromo substituent and a 3-ethyl group on the core quinazoline-dione system, with a prop-2-en-1-yl (allyl) group at the N1 position, offering a versatile handle for further synthetic modification. Quinazoline-2,4(1H,3H)-dione derivatives are of significant research interest due to their wide spectrum of pharmacological activities. These analogues have been reported as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a validated drug target for cardiovascular and ocular diseases, with lead compounds showing activity in the nanomolar range . Furthermore, this class of compounds has been explored as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, representing a promising approach for developing novel antimicrobial agents to address bacterial resistance . The multifaceted biological profile of quinazoline-diones also extends to anti-inflammatory, antiplatelet, and anticonvulsant activities, making them a valuable scaffold for investigating new therapeutic agents . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for ensuring the safe handling and use of this compound.

Properties

IUPAC Name

6-bromo-3-ethyl-1-prop-2-enylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-7-16-11-6-5-9(14)8-10(11)12(17)15(4-2)13(16)18/h3,5-6,8H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFKCKBQTWJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 6th position of the quinazoline ring.

    Alkylation: Addition of the ethyl group at the 3rd position.

    Allylation: Introduction of the prop-2-en-1-yl group at the 1st position.

    Cyclization: Formation of the quinazoline-2,4(1H,3H)-dione core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of 6-substituted quinazolines.

Scientific Research Applications

Pharmacological Applications

1. NHE-1 Inhibition
One of the prominent applications of quinazoline derivatives, including 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, is their role as inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE-1). NHE-1 is a validated drug target for managing cardiovascular and ocular diseases due to its cytoprotective and anti-inflammatory properties. Studies have shown that modifications to the quinazoline structure can enhance NHE-1 inhibitory activity, with lead compounds demonstrating nanomolar potency .

2. Antiplatelet Activity
The compound has also been investigated for its antiplatelet effects. Certain derivatives have shown superior activity compared to acetylsalicylic acid (aspirin) in preventing ADP-induced platelet aggregation. This activity is particularly relevant for cardiovascular disease management, where platelet aggregation plays a critical role in thrombus formation .

3. Antiglycation Properties
6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline derivatives exhibit antiglycation properties, which are beneficial in conditions such as diabetes mellitus. They prevent the formation of advanced glycation end-products (AGEs), contributing to their protective effects against diabetic complications .

4. Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural modifications in quinazoline can enhance efficacy against resistant strains of bacteria .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline derivatives typically involves alkylation reactions followed by guanidine conjugation. The structure–activity relationship studies reveal that certain substituents on the quinazoline ring significantly influence biological activity. For instance, bulky substituents at specific positions can enhance NHE-1 inhibition and antiplatelet activity .

Case Studies

Case Study 1: Inhibition of NHE-1
A study demonstrated that derivatives of quinazoline modified with acylguanidine showed substantial inhibition of NHE-1 in cellular models. Compounds such as 6b exhibited effective reduction in intraocular pressure in rat models and were also evaluated for their anti-inflammatory properties .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antibacterial properties of substituted quinazolines against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives displayed potent antibacterial activity with minimal resistance development .

Comparative Data Table

Property 6-Bromo Derivative Reference Compound Activity Level
NHE-1 InhibitionHighRimeporideComparable
Antiplatelet ActivitySuperiorAspirinExceeds
Antiglycation PotentialModerateMetforminEffective
Antimicrobial ActivitySignificantVancomycinEffective

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazolines can interact with various molecular targets, such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Properties/Applications Reference
6-Bromo-3-phenylquinazoline-2,4-dione Phenyl Higher lipophilicity; used in antiproliferative agent synthesis .
6-Bromo-3-ethylquinazoline-2,4-dione Ethyl Balanced lipophilicity; potential for improved metabolic stability vs. phenyl derivatives. Target Compound
3-Azido-1-benzyl-3-phenylquinoline-2,4-dione Azido (quinoline core) Reactive azide group for click chemistry; distinct core alters electronic properties vs. quinazoline .

Key Insight : Ethyl at position 3 offers a compromise between steric hindrance and solubility, whereas phenyl enhances aromatic interactions in biological systems.

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Key Properties/Applications Reference
6-Bromo-8-chlorosulfonylquinazoline-2,4-dione Chlorosulfonyl Reacts with nucleophiles (e.g., amines, alcohols) for sulfonamide derivatives .
6-Methoxyquinazoline-2,4-dione Methoxy Electron-donating group; enhances antiproliferative activity in cancer cell lines .
6-Trifluoromethylquinazoline-2,4-dione Trifluoromethyl Strong electron-withdrawing effect; improves metabolic resistance .

Key Insight : Bromine at position 6 provides a synthetic handle for cross-coupling reactions, whereas methoxy or trifluoromethyl groups optimize bioactivity or stability.

Substituent Variations at Position 1

Compound Name Substituent at Position 1 Key Properties/Applications Reference
1,3-Bis[(5-amino-1,2,4-triazol-3-yl)methyl]-6-bromoquinazoline-2,4-dione Bis-triazolylmethyl Dual NHE-1 inhibition and anti-inflammatory activity .
1-Prop-2-en-1-ylquinazoline-2,4-dione Prop-2-en-1-yl (allyl) Reactive double bond for polymerization or Michael additions .
1-Benzylquinazoline-2,4-dione Benzyl Common in PARP-1 inhibitors; enhances blood-brain barrier penetration .

Key Insight : The allyl group in the target compound enables unique reactivity compared to triazolyl or benzyl groups, expanding applications in materials science.

Physicochemical Properties

Property 6-Bromo-3-ethyl-1-allylquinazoline-2,4-dione 6-Bromo-3-phenylquinazoline-2,4-dione 6-Trifluoromethylquinazoline-2,4-dione
Molecular Weight ~309 g/mol ~343 g/mol ~288 g/mol
LogP (Predicted) ~2.1 ~3.0 ~2.5
Water Solubility Low Very low Moderate

Biological Activity

6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2} and a molecular weight of 269.1 g/mol. Its structure features a bromine atom at the 6-position and an ethyl group at the 3-position of the quinazoline ring, along with a prop-2-en-1-yl substituent.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of quinazoline derivatives, including this compound. The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Microbial Strain Inhibition Zone (mm) MIC (mg/mL)
6-Bromo CompoundStaphylococcus aureus1270
6-Bromo CompoundEscherichia coli1565
6-Bromo CompoundCandida albicans1180

These results indicate that the compound's structural modifications enhance its bioactivity compared to standard antibiotics like ampicillin and vancomycin .

2. NHE-1 Inhibition

The compound has been identified as a novel inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in cardiovascular and ocular diseases. The lead compounds derived from quinazoline structures showed activity in the nanomolar range.

Compound NHE-1 Inhibition (IC50 µM)
6b<0.05
3e<0.05
Rimeporide~0.1

Compounds like 3e and 6b not only inhibited NHE-1 but also demonstrated anti-inflammatory properties by reducing macrophage activation induced by lipopolysaccharides (LPS) .

3. Anticancer Activity

Research has shown that certain derivatives of quinazoline can act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are critical targets in cancer therapy.

Compound Cell Line IC50 (µM)
4bHCT-116 (Colorectal)0.052
CabozantinibHCT-116 (Colorectal)~0.06

Compounds like 4b exhibited higher cytotoxicity against cancer cell lines than cabozantinib while showing lower toxicity to normal cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The inhibition of NHE-1 leads to decreased intracellular sodium levels, affecting various cellular processes.
  • Antibacterial Mechanism: The compound acts as a fluoroquinolone-like inhibitor targeting bacterial gyrase and DNA topoisomerase IV, disrupting bacterial DNA replication .

Case Studies

A study conducted on the effects of the compound on intraocular pressure in rat models demonstrated that it significantly reduced pressure levels comparable to existing treatments for glaucoma.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, and how can regioselectivity challenges be addressed?

  • Methodology :

  • The quinazoline core is typically synthesized via cyclization of anthranilic acid derivatives with reagents like urea or phosgene. Bromination at the 6-position can be achieved using bromine in acetic acid or selective electrophilic substitution .
  • The 3-ethyl and 1-(prop-2-en-1-yl) groups are introduced via alkylation or nucleophilic substitution. For example, chlorosulfonic acid has been used to functionalize similar quinazolines, though unexpected regioselectivity (e.g., sulfonation at position 8 instead of 7) may occur, requiring computational modeling (DFT) or isotopic labeling to predict/reactivity .
    • Key Considerations :
  • Monitor reaction intermediates using HPLC or TLC to track regioselectivity. Optimize solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature to minimize by-products .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign protons and carbons using 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, the prop-2-en-1-yl group’s vinyl protons show distinct coupling patterns (~δ 4.8–5.5 ppm) .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine) to resolve substituent orientation. Use software like SHELXL-97 for refinement .
    • Data Interpretation :
  • Compare experimental FT-IR carbonyl stretches (~1700–1750 cm⁻¹) with computational (DFT) predictions to confirm dione tautomerism .

Advanced Research Questions

Q. How do substituents (bromo, ethyl, allyl) influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Experimental Design :

  • Perform Hammett studies to quantify electronic effects: Compare reaction rates of bromo-substituted analogs with electron-withdrawing/donating groups. Use kinetic assays (e.g., UV-Vis monitoring) for SN2 reactions with amines or thiols .
  • For allyl group participation in Diels-Alder reactions , assess regioselectivity via LC-MS and computational transition-state modeling .
    • Contradictions :
  • reports unexpected 8-sulfonation in a related bromoquinazoline. Address this by probing steric effects via molecular dynamics simulations .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD) for enzymes (e.g., kinases) versus off-target proteins .
  • Cytotoxicity Profiling : Compare IC50 values in cancer vs. normal cell lines (e.g., MTT assays) to differentiate selective toxicity .
    • Data Analysis :
  • Apply QSAR models to correlate substituent lipophilicity (logP) with membrane permeability and cytotoxicity .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Advanced Methods :

  • Replace phosgene with CO₂ as a carbonyl source in cyclization steps, as demonstrated for quinazoline-2,4-diones. Optimize solvent-free microwave-assisted reactions to reduce energy use .
  • Use biocatalysis (e.g., lipases) for enantioselective alkylation of the allyl group, minimizing heavy metal catalysts .
    • Metrics :
  • Calculate E-factors (waste per product mass) and compare traditional vs. green routes .

Q. What computational tools are effective for predicting its metabolic stability or drug-likeness?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate metabolic clearance (CYP450 interactions) and blood-brain barrier penetration .
  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hot spots .
    • Validation :
  • Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

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